5-Phenyl-oxazole-4-carboxylic acid amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

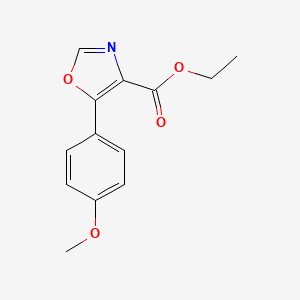

5-Phenyl-oxazole-4-carboxylic acid amide is a chemical compound that belongs to the class of oxazoles . Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in their structure .

Synthesis Analysis

The synthesis of oxazolines, which are precursors to oxazoles, can be achieved through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring attached to a phenyl group and a carboxylic acid amide group . The oxazole ring contains one nitrogen and one oxygen atom .Chemical Reactions Analysis

The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas have also been successfully employed .Mechanism of Action

Mode of Action

Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The specific interactions of 5-Phenyl-oxazole-4-carboxylic acid amide with its targets would depend on the specific structure and functional groups of the compound.

Biochemical Pathways

Oxazole derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Oxazole derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . The specific effects of this compound would depend on its specific interactions with its targets.

Advantages and Limitations for Lab Experiments

The use of 5-Phenyl-oxazole-4-carboxylic acid amide in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it is relatively stable in aqueous solutions. Additionally, it has a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. This compound is a relatively weak inhibitor of enzymes, and it has a relatively short half-life in aqueous solutions. Additionally, it is a relatively non-selective inhibitor, meaning that it can inhibit the activity of other enzymes in addition to the target enzyme.

Future Directions

There are several potential future directions for the use of 5-Phenyl-oxazole-4-carboxylic acid amide in scientific research. One potential direction is to investigate the effects of this compound on the metabolism of other drugs, as well as the synthesis of other neurotransmitters. Additionally, it could be used to study the effects of drugs on other systems, such as the immune system. Additionally, it could be used to study the effects of drugs on the development and progression of diseases, such as cancer. Finally, it could be used to study the structure and function of proteins, as well as the mechanism of action of drugs.

Synthesis Methods

5-Phenyl-oxazole-4-carboxylic acid amide is synthesized from the reaction of 5-phenyl-oxazole-4-carboxylic acid and an amine. The reaction is carried out in a basic medium, typically using aqueous sodium hydroxide as the base. The reaction proceeds via a nucleophilic substitution mechanism, with the amine acting as the nucleophile and the carboxylic acid acting as the electrophile. The reaction produces a salt of the amide, which is then acidified with a mineral acid such as hydrochloric acid to give the desired product. The reaction can be carried out in either batch or continuous-flow mode.

Scientific Research Applications

5-Phenyl-oxazole-4-carboxylic acid amide has a wide range of applications in scientific research. It is used as a tool for studying various biochemical and physiological processes, such as enzyme-catalyzed reactions, signal transduction pathways, and drug metabolism. It has also been used to study the structure and function of proteins, as well as to investigate the mechanism of action of drugs. This compound has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, it has been used to study the effects of drugs on the immune system.

Safety and Hazards

properties

IUPAC Name |

5-phenyl-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(13)8-9(14-6-12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXONVEYCDHPQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)

![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)